Europium(III) 2,2,6,6-tétraméthylheptane-3,5-dione

Vue d'ensemble

Description

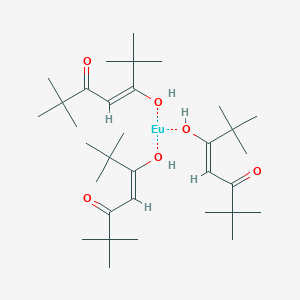

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III): is a coordination complex of europium, a lanthanide metal, with the ligand 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its luminescent properties and is widely used in various scientific and industrial applications .

Applications De Recherche Scientifique

Chemistry: In chemistry, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) is used as a luminescent probe and as a reagent in the synthesis of other europium complexes .

Biology: In biological research, this compound is used in fluorescence microscopy and as a marker in various bioassays due to its strong luminescent properties .

Medicine: In medicine, it is used in the development of diagnostic tools and imaging agents .

Industry: Industrially, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) is used in the production of light-emitting diodes (LEDs) and other luminescent materials .

Mécanisme D'action

Target of Action

Europium(III) 2,2,6,6-tetramethylheptane-3,5-dione, also known as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), is a lanthanide-containing coordination complex . The primary targets of this compound are lanthanide ions . These ions play a crucial role in various biochemical processes, including catalysis of reactions and stabilization of protein structures.

Mode of Action

The compound acts as a bidentate ligand, meaning it can bind to its target (lanthanide ions) at two points . This interaction results in the formation of stable complexes with lanthanide ions . The compound is also known to undergo O-additions and C-additions .

Biochemical Pathways

It’s known that the compound can act as an air-stable ligand for metal catalysts . This suggests that it may influence reactions catalyzed by these metals, potentially affecting a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of Europium(III) 2,2,6,6-tetramethylheptane-3,5-dione’s action are largely dependent on the specific biochemical pathways it influences. As a ligand for metal catalysts, it could potentially influence a variety of reactions, leading to diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Europium(III) 2,2,6,6-tetramethylheptane-3,5-dione are likely influenced by various environmental factors. For instance, the presence and concentration of target lanthanide ions would be a key factor . Other factors, such as pH, temperature, and the presence of other molecules, could also impact its action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) typically involves the reaction of europium chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.

Reduction: It can also be reduced to form lower oxidation state complexes.

Substitution: The ligand 2,2,6,6-tetramethylheptane-3,5-dione can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed: The major products formed from these reactions include various europium complexes with different ligands and oxidation states .

Comparaison Avec Des Composés Similaires

- Europium(III) chloride

- Europium(III) nitrate

- Europium(III) acetate

Uniqueness: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) is unique due to its strong luminescent properties and stability. Unlike other europium compounds, it forms stable complexes with the ligand 2,2,6,6-tetramethylheptane-3,5-dione, making it highly useful in various applications .

Activité Biologique

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), commonly referred to as Eu(TMHD)₃ or Eu(dpm)₃, is a lanthanide coordination complex notable for its luminescent properties and potential applications in various fields. This article explores its biological activity, including its interactions at the cellular level, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃₃H₅₇EuO₆

- Molecular Weight : 701.77 g/mol

- CAS Number : 15522-71-1

- Appearance : Light yellow crystalline solid

- Melting Point : 187-191°C

The biological activity of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) is primarily attributed to its ability to act as a luminescent probe and its interactions with biological macromolecules. The complex can form stable chelates with various biomolecules, influencing their behavior and properties.

Luminescence Properties

Eu(TMHD)₃ exhibits characteristic luminescence due to the f-f electronic transitions of europium ions. This property is leveraged in several biological applications:

- Fluorescent Imaging : The compound can be used in bioimaging techniques due to its strong luminescence under UV light.

- NMR Shift Reagent : It serves as an NMR shift reagent for studying the structure of biomolecules by enhancing signal resolution.

1. Drug Delivery Systems

Research indicates that Eu(TMHD)₃ can be incorporated into drug delivery systems to enhance the targeting and efficacy of therapeutic agents. Its luminescent properties allow for real-time tracking of drug distribution within biological systems.

2. Antimicrobial Activity

Studies have shown that europium complexes exhibit antimicrobial properties. For instance, a study demonstrated that Eu(TMHD)₃ could inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies .

3. Cellular Imaging

The ability of Eu(TMHD)₃ to emit light in the visible spectrum makes it suitable for cellular imaging applications. It can be conjugated with antibodies or peptides to visualize specific cellular targets under fluorescence microscopy.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various europium complexes, including Eu(TMHD)₃. The results indicated significant inhibition of bacterial growth in vitro against Escherichia coli and Staphylococcus aureus. The study concluded that the complex's mechanism may involve disruption of bacterial cell membranes .

Case Study 2: Cellular Uptake and Imaging

In another study focusing on cellular uptake, researchers utilized Eu(TMHD)₃ conjugated with folate-targeting moieties to enhance selectivity towards cancer cells. The complex demonstrated increased uptake in folate receptor-positive cells compared to non-targeted cells, highlighting its potential for targeted cancer therapy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₇EuO₆ |

| Molecular Weight | 701.77 g/mol |

| Melting Point | 187-191°C |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cellular Uptake | Enhanced in folate receptor-positive cells |

Propriétés

IUPAC Name |

europium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Eu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUACRCEVJAWMS-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Eu+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57EuO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15522-71-1 | |

| Record name | Europium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-.kappa.O3,.kappa.O5)-, (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')europium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.